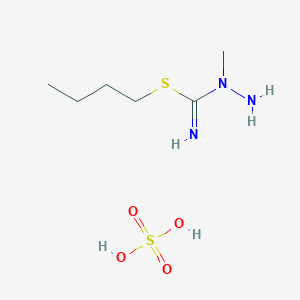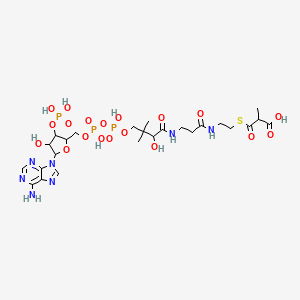
3-Amino-3-methyl-2-butylisothiouronium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-methyl-2-butylisothiouronium sulfate is a chemical compound with a unique structure that includes an amino group, a methyl group, and an isothiouronium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methyl-2-butylisothiouronium sulfate typically involves the reaction of 3-amino-3-methyl-2-butanol with thiourea in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful formation of the isothiouronium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methyl-2-butylisothiouronium sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiouronium group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-methyl-2-butylisothiouronium sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-3-methyl-2-butylisothiouronium sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiouronium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methylbutanoic acid: This compound has a similar amino and methyl group but lacks the isothiouronium group.
3-Butyn-2-amine, 2-methyl-: This compound has a similar structure but includes a triple bond and lacks the isothiouronium group.
Uniqueness
3-Amino-3-methyl-2-butylisothiouronium sulfate is unique due to the presence of the isothiouronium group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds without the isothiouronium group cannot achieve.
Properties
CAS No. |
63679-65-2 |
|---|---|
Molecular Formula |
C6H17N3O4S2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
butyl N-amino-N-methylcarbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C6H15N3S.H2O4S/c1-3-4-5-10-6(7)9(2)8;1-5(2,3)4/h7H,3-5,8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
QLHGSMYEYCBPKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=N)N(C)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)


![2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B14168682.png)


![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)






![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
